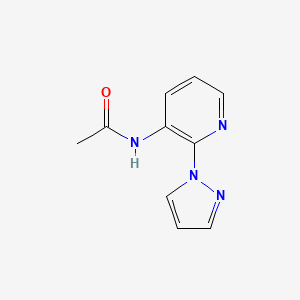

N-(2-pyrazol-1-ylpyridin-3-yl)acetamide

Description

N-(2-Pyrazol-1-ylpyridin-3-yl)acetamide is a heterocyclic compound featuring a pyridine core substituted at position 3 with an acetamide group (-NHCOCH₃) and at position 2 with a pyrazole ring. This structure combines aromatic nitrogen-containing rings, which are common in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

N-(2-pyrazol-1-ylpyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-8(15)13-9-4-2-5-11-10(9)14-7-3-6-12-14/h2-7H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJSFWSVCFSJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=CC=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives of pyrazole have shown promising results as CDK2 inhibitors, with some compounds displaying sub-micromolar antiproliferative activity against various cancer cell lines .

Table 1: Summary of Anticancer Activity of Pyrazole Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|---|

| This compound | CDK2 | 0.005 | Ovarian cancer cells |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.007 | Multiple cancer types |

Neuropharmacological Effects

This compound may also have implications in neuropharmacology. Pyrazole derivatives have been studied for their ability to selectively activate M1 muscarinic acetylcholine receptors, which are involved in cognitive functions and memory. Enhancing M1 receptor activity could potentially lead to therapeutic strategies for treating Alzheimer's disease and other cognitive disorders .

Inhibition of Kinases

The mechanism by which this compound exerts its anticancer effects often involves the inhibition of specific kinases such as CDK2. By inhibiting these kinases, the compound disrupts the cell cycle, leading to apoptosis in cancer cells .

Modulation of Inflammatory Pathways

Additionally, compounds similar to this compound have been shown to inhibit p38 MAPK pathways, which are critical in inflammatory responses. This suggests a potential role in treating inflammatory diseases by modulating these signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound and its derivatives can significantly reduce cell proliferation in various cancer models. For example, one study reported that a derivative inhibited CDK2 with an IC50 value as low as 0.005 µM, showcasing its potency against ovarian cancer cells .

In Vivo Studies

Preclinical studies involving animal models have further supported the efficacy of pyrazole derivatives in reducing tumor growth and modulating immune responses. These studies are critical for understanding the pharmacokinetics and therapeutic windows of these compounds before clinical trials can commence.

Conclusion and Future Directions

The compound this compound shows significant promise in various therapeutic applications, particularly in oncology and neuropharmacology. Continued research is essential to fully elucidate its mechanisms of action and to explore its potential as a lead compound for drug development.

Future investigations should focus on:

- Optimizing structure : Modifying the chemical structure to enhance potency and selectivity.

- Clinical trials : Conducting clinical studies to evaluate safety and efficacy in humans.

- Broader applications : Exploring additional therapeutic areas beyond cancer and neurodegenerative diseases.

This compound exemplifies the potential of pyrazole derivatives in modern medicinal chemistry, paving the way for innovative treatments targeting critical biological pathways.

Comparison with Similar Compounds

Pyrimidine- and Triazole-Containing Acetamide Derivatives

Example Compound: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)

- Structural Features :

- Core : Pyrimidine ring linked to a phenyl group and a pyridine moiety.

- Acetamide Position : Attached to a triazole-substituted phenyl group.

- Synthesis : Microwave-assisted (65 W, 70°C, 30 min) with a 30% yield.

- Physical Properties : Melting point 165–167°C; IR confirms N-H (3280 cm⁻¹) and C=O (1680 cm⁻¹) stretches.

Benzimidazole-Pyrazole Acetamide Derivatives

Example Compounds : N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., Compounds 28–32)

- Structural Features :

- Core : Benzimidazole ring fused with pyrazole or triazole substituents.

- Acetamide Position : Directly bonded to the benzimidazole nitrogen.

- Synthesis : EDCI/HOBt-mediated coupling in anhydrous DMF, followed by purification via column chromatography.

- Physical Properties : Melting points range from 210–250°C; $^1$H NMR confirms aromatic proton environments.

- Key Differences : The benzimidazole core increases molecular rigidity and lipophilicity, likely reducing solubility compared to pyridine-based analogs. These compounds are explored as enzyme inhibitors.

Hydroxypyridine Acetamide Derivatives

Example Compounds :

- N-(2-Hydroxypyridin-3-yl)acetamide

- N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

- Structural Features :

- Core : Pyridine with hydroxyl and iodine substituents.

- Acetamide Position : At position 3 of the pyridine ring.

- Iodination (in the 5-iodo derivative) introduces steric bulk and may influence biological activity via halogen bonding.

Benzothiazole Acetamide Derivatives

Example Compounds : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-arylacetamides

- Structural Features :

- Core : Benzothiazole with a trifluoromethyl group.

- Acetamide Position : Attached to the benzothiazole nitrogen.

- Key Differences : The benzothiazole core and trifluoromethyl group increase electronegativity and metabolic stability, making these compounds candidates for antimicrobial or anticancer agents.

Data Table: Comparative Analysis of Acetamide Derivatives

Research Findings and Implications

Structural-Activity Relationships :

- Pyridine- and pyrimidine-based acetamides (e.g., ) exhibit kinase inhibition, suggesting N-(2-pyrazol-1-ylpyridin-3-yl)acetamide could target similar pathways.

- Benzimidazole derivatives () show that bulkier cores reduce solubility but enhance target binding via hydrophobic interactions.

- Halogenation (e.g., iodine in ) may improve pharmacokinetics by extending half-life.

Synthetic Challenges :

Preparation Methods

Boronic Ester Preparation and Coupling Conditions

A pivotal method for constructing the pyrazole-pyridine linkage involves Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives. Adapting this approach, 1H-pyrazole-4-boronic acid pinacol ester can be coupled with a 2-halo-3-acetamidopyridine (e.g., 2-chloro-3-acetamidopyridine) under palladium catalysis.

Representative Procedure :

-

Boronic Ester Synthesis : Alkylation of 4-pyrazoleboronic acid pinacol ester with cyclopropylmethyl bromide or isobutyl iodide via General Procedure A, yielding 1-substituted pyrazole boronic esters (e.g., 3b , 3c ).

-

Coupling Reaction : Treatment of 2-chloro-3-acetamidopyridine with the pyrazole boronic ester using PdCl₂(PPh₃)₂ (0.1 equiv.) and Cs₂CO₃ (1.5 equiv.) in DMF at 85–100°C.

Key Optimization Parameters :

-

Solvent : Dimethylformamide (DMF) or dimethoxyethane (DME) enhances reaction efficiency.

-

Base : Cesium carbonate outperforms potassium carbonate in minimizing side reactions.

-

Temperature : Reactions typically require heating at 85–100°C for 12–24 hours.

Acetylation of 2-Pyrazol-1-ylpyridin-3-amine Intermediates

Two-Step Synthesis via Aminopyridine Precursors

Comparative Analysis of Synthetic Routes

Critical Insights :

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-pyrazol-1-ylpyridin-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene analogs) followed by reduction (e.g., iron powder in acidic conditions) and condensation with cyanoacetic acid or similar reagents. Catalysts like NaHSO4-SiO2 and temperatures around 80°C improve yield and purity . Optimization involves adjusting stoichiometry, reaction time, and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirms proton environments and structural integrity (e.g., pyridyl and pyrazole protons) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

Q. How can common impurities during synthesis be identified and mitigated?

- Methodology : Use LC-MS for detecting by-products (e.g., unreacted intermediates) and elemental analysis to verify stoichiometry. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improves purity .

Advanced Research Questions

Q. How can contradictions in hydrogen bonding patterns from crystallographic data be resolved?

- Methodology : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bond motifs (e.g., R₂²(8) rings). Refine structures using SHELXL to account for disorder or twinning, especially in high-resolution datasets . Validate against computational models (e.g., DFT) to resolve ambiguities .

Q. What strategies enhance bioavailability based on molecular interactions?

- Methodology :

- Structural analogs : Compare with derivatives like N-(2-hydroxypyridin-3-yl)acetamide to assess solubility and hydrogen bonding .

- Substituent effects : Introduce electron-withdrawing groups (e.g., halogens) to modulate lipophilicity and metabolic stability .

Q. How should bioactivity assays be designed to evaluate pharmacological potential?

- Methodology :

- In vitro assays : Test kinase inhibition or anti-inflammatory activity (e.g., TNF-α suppression in LPS-induced models) .

- Molecular docking : Use software like AutoDock to predict binding affinity to targets (e.g., COX-2 or bacterial enzymes) .

Q. How can low yields in the condensation step be addressed?

- Methodology : Optimize condensing agents (e.g., DCC vs. EDC) and reaction pH. Pre-activate the carboxylic acid (e.g., cyanoacetic acid) using CDI or NHS esters to improve electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.